molecular formula C23H23N3S B3744566 N-(4-phenyl-1,3-thiazol-2-yl)-4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-amine

N-(4-phenyl-1,3-thiazol-2-yl)-4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-amine

Cat. No. B3744566
M. Wt: 373.5 g/mol
InChI Key: NANIGMPIKQGTDM-UHFFFAOYSA-N
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Description

“N-(4-phenyl-1,3-thiazol-2-yl)-4’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-amine” is a complex organic compound that contains several functional groups, including a phenyl group, a thiazol group, an isoquinolin group, and an amine group . The presence of these groups suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups . The phenyl, thiazol, and isoquinolin groups are all aromatic, suggesting that the compound may have significant resonance stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group, which could act as a nucleophile in various reactions . The aromatic groups might also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups . For example, the presence of an amine group could make the compound basic, while the aromatic groups could contribute to its stability .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties . They have shown effectiveness against a variety of bacterial strains, including Staphylococcus aureus , E. coli , P. aeruginosa , and S. typhi . The structural features of thiazole compounds, such as the one , allow them to interact with bacterial cell components, disrupting vital processes and leading to bacterial cell death.

Anticancer and Cytotoxic Properties

Thiazoles also exhibit significant anticancer and cytotoxic activities . They can act as antineoplastic drugs, interfering with the proliferation of cancer cells . The compound’s ability to integrate into DNA or RNA synthesis pathways makes it a candidate for targeted cancer therapies, potentially inhibiting tumor growth and metastasis.

Neuroprotective Effects

Some thiazole derivatives have shown neuroprotective effects , which could be beneficial in treating neurodegenerative diseases . These compounds may play a role in the synthesis of neurotransmitters or act as agonists for certain neural receptors, contributing to their neuroprotective capabilities.

Anti-Inflammatory and Analgesic Uses

The anti-inflammatory and analgesic activities of thiazoles make them suitable for the development of new medications to treat pain and inflammation . By modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines, these compounds can provide relief from various inflammatory conditions.

Antiviral Applications

Thiazole derivatives have been explored for their antiviral properties , particularly against HIV . Their mechanism may involve inhibition of viral entry into host cells or interference with viral replication enzymes, offering a pathway for developing new antiviral drugs.

Antidiabetic Potential

Research has indicated that thiazole compounds may have applications in managing diabetes . They could influence insulin release or enhance insulin sensitivity, contributing to better glycemic control in diabetic patients.

Antihypertensive Effects

Thiazoles have been associated with antihypertensive activity , suggesting their use in blood pressure management . They may act on vascular smooth muscles or influence the renin-angiotensin system to exert their antihypertensive effects.

Antioxidant Properties

Lastly, the antioxidant activity of thiazoles is noteworthy. They can scavenge free radicals and protect cells from oxidative stress, which is implicated in various chronic diseases .

Future Directions

The study of new compounds like this one is a key part of advancing our understanding of chemistry and biology . Future research could explore its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

4-phenyl-N-spiro[4H-isoquinoline-3,1'-cyclohexane]-1-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-3-9-17(10-4-1)20-16-27-22(24-20)25-21-19-12-6-5-11-18(19)15-23(26-21)13-7-2-8-14-23/h1,3-6,9-12,16H,2,7-8,13-15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANIGMPIKQGTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C(=N2)NC4=NC(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-phenyl-1,3-thiazol-2-yl)-4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-amine
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